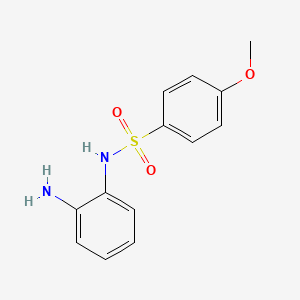![molecular formula C21H21N3O5 B6083280 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. It is a member of the acrylamide family of compounds and has been found to exhibit promising anti-cancer properties in various studies. In
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. The compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potential as an anti-cancer agent. The compound has been found to be effective against various cancer cell lines and may have applications in drug discovery. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide. One area of research could be the development of more potent analogs of the compound with improved anti-cancer properties. Another area of research could be the study of the compound's potential as an anti-inflammatory agent. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyanoacetamide, cyclohexylamine, 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde, and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained as a yellow solid and can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. In addition to its anti-cancer properties, the compound has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-28-20-12-16(24(26)27)7-9-18(20)19-10-8-17(29-19)11-14(13-22)21(25)23-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,23,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVNISSZWSEUON-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)
![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B6083312.png)